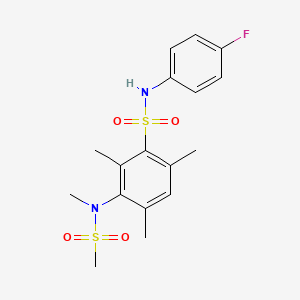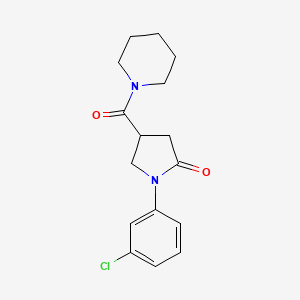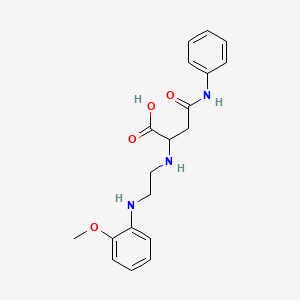
N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide is a useful research compound. Its molecular formula is C17H21FN2O4S2 and its molecular weight is 400.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cytotoxicity and Tumor Inhibition Studies
Sulfonamide derivatives, including compounds similar to N-(4-fluorophenyl)-2,4,6-trimethyl-3-(N-methylmethylsulfonamido)benzenesulfonamide, have been explored for their cytotoxic and tumor-specific properties. Research by Gul et al. (2016) on benzenesulfonamides revealed that certain derivatives displayed interesting cytotoxic activities, which could be crucial for anti-tumor activity studies. These sulfonamides were also potent inhibitors of human carbonic anhydrase isoforms, relevant for cancer research (Gul et al., 2016).
Polymorphism in Aromatic Sulfonamides
The study of polymorphism in aromatic sulfonamides, including fluorine-substituted compounds, is another significant area of research. Terada et al. (2012) investigated N-(2-phenoxyphenyl)benzenesulfonamides with fluorine substitutions, revealing that the presence of fluorine groups led to the formation of polymorphs or pseudopolymorphs. This research provides insight into the structural and physical properties of these compounds (Terada et al., 2012).
Fluorination in Sulfonamide Derivatives
The process of fluorination in sulfonamide derivatives, including those similar to the compound , is crucial for enhancing their pharmacological properties. Blackburn and Türkmen (2005) demonstrated that direct fluorination of benzenemethanesulfonamide anions using N-fluorobisbenzenesulfonimide resulted in alpha-fluoro- and alpha,alpha-difluoro-benzenemethanesulfonamides. These fluorinated derivatives showed increased carbonic anhydrase inhibition and enhanced lipophilicity (Blackburn & Türkmen, 2005).
Synthesis and Characterization
The synthesis and characterization of sulfonamide derivatives, including fluorine-containing compounds, form a significant part of scientific research. Deng et al. (2021) synthesized and characterized 3-bromo-N-(3-fluorophenyl)benzenesulfonamide. Their study included spectroscopic analysis and X-ray diffraction to determine the compound's structure, providing valuable information for understanding its chemical properties (Deng et al., 2021).
Properties
IUPAC Name |
N-(4-fluorophenyl)-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O4S2/c1-11-10-12(2)17(13(3)16(11)20(4)25(5,21)22)26(23,24)19-15-8-6-14(18)7-9-15/h6-10,19H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNXXBLDZHUOTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[4-[bis(2-chloroethyl)sulfamoyl]benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2605119.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2605120.png)
![1-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2605126.png)
![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2605127.png)

![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2605130.png)

![N-(4-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2605132.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2605133.png)
![Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B2605134.png)
![ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-{[(ethoxycarbonyl)amino]carbonyl}acryloyl)carbamate](/img/structure/B2605139.png)


![N-{3-[1-(5-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2605142.png)
